Structural Differentiation: Dual Heterocycle Pharmacophore vs. Single-Motif Analogs
The target compound is the only commercially cataloged benzamide bearing both the 3,5-dimethylpyrazol-1-yl ethyl arm and the 4-(thiazol-2-yloxy) ether simultaneously. The closest single-heterocycle comparator, N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]benzamide (MW 243.31), lacks the thiazole ring and therefore has a molecular weight deficit of approximately 99 Da . Conversely, N,N-diethyl-4-(thiazol-2-yloxy)benzamide (CAS 2034373-80-1, MW 276.35) retains the thiazole-ether core but lacks the pyrazole ring, resulting in a 66 Da mass deficit and the absence of the pyrazole-derived hydrogen-bond acceptor capability . The dual-heterocycle architecture of the target compound provides a structurally richer pharmacophore with an additional aromatic ring system, increasing the potential for target engagement and improving the scope of derivatization chemistry.
| Evidence Dimension | Molecular weight and heterocycle count |
|---|---|
| Target Compound Data | MW 342.42 Da; two heterocycle rings (pyrazole + thiazole) |
| Comparator Or Baseline | N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]benzamide: MW 243.31 Da, one heterocycle ring; N,N-diethyl-4-(thiazol-2-yloxy)benzamide: MW 276.35 Da, one heterocycle ring |
| Quantified Difference | +99 Da and +1 heterocycle vs. simple pyrazole analog; +66 Da and +1 heterocycle vs. simple thiazole-ether analog |
| Conditions | Computational structural comparison based on SMILES string analysis and vendor-reported molecular weights |
Why This Matters
A higher number of heterocyclic hydrogen-bond acceptors and aromatic ring count directly correlates with improved target binding enthalpy and broader SAR sampling resolution, making this compound a superior starting point for lead optimization campaigns.
